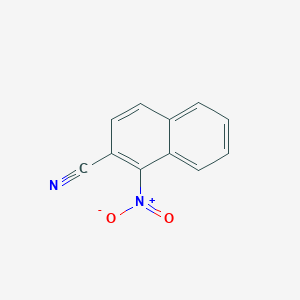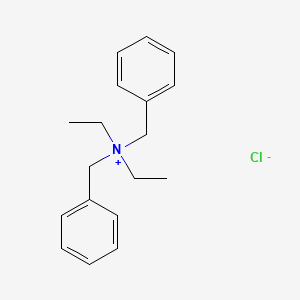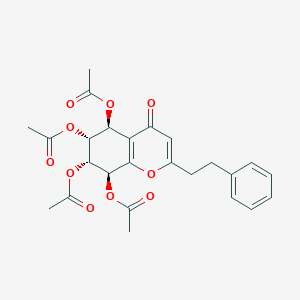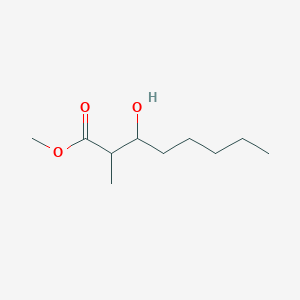
Methyl 3-hydroxy-2-methyloctanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxy-2-methyloctanoate is an organic compound with the molecular formula C10H20O3 It is a methyl ester derivative of 3-hydroxy-2-methyloctanoic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2-methyloctanoate typically involves the esterification of 3-hydroxy-2-methyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process .
化学反应分析
Types of Reactions: Methyl 3-hydroxy-2-methyloctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: 3-keto-2-methyloctanoic acid or 3-hydroxy-2-methyloctanoic acid.
Reduction: 3-hydroxy-2-methyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-hydroxy-2-methyloctanoate has several applications in scientific research:
作用机制
The mechanism of action of methyl 3-hydroxy-2-methyloctanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but with a shorter carbon chain.
Methyl 3-hydroxy-2-methylenebutyrate: Contains a methylene group instead of a methylene chain.
Uniqueness: Methyl 3-hydroxy-2-methyloctanoate is unique due to its longer carbon chain and the presence of both hydroxyl and ester functional groups. This combination of features makes it versatile for various chemical reactions and applications .
属性
CAS 编号 |
89157-41-5 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC 名称 |
methyl 3-hydroxy-2-methyloctanoate |
InChI |
InChI=1S/C10H20O3/c1-4-5-6-7-9(11)8(2)10(12)13-3/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
HZYIMDGYVOETSV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(C)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
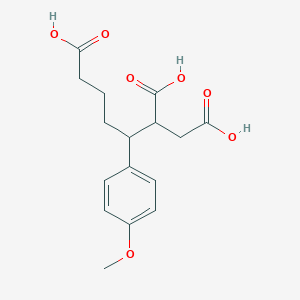
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)
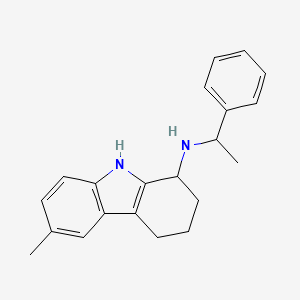

![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)
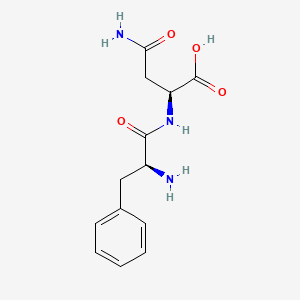
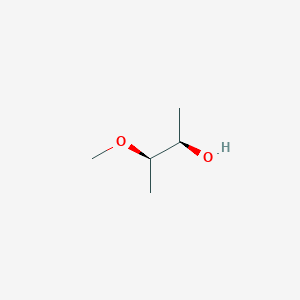
![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)
